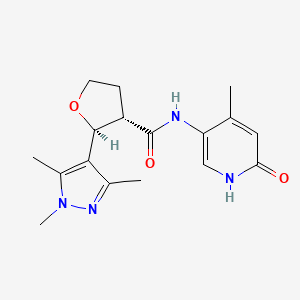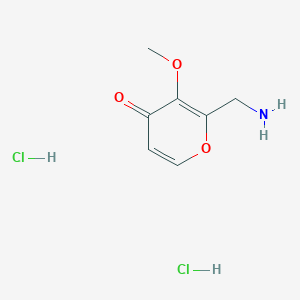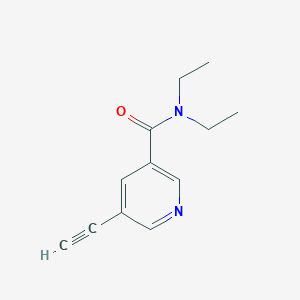![molecular formula C9H20Cl2N2O B7450962 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B7450962.png)
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride, also known as LY2979165, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride acts as a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. By inhibiting VMAT2, 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride reduces the release of these neurotransmitters, which leads to a decrease in their activity in the brain.
Biochemical and Physiological Effects:
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has been shown to have several biochemical and physiological effects, including a decrease in dopamine release in the striatum, a brain region involved in reward processing, and an increase in dopamine release in the prefrontal cortex, a brain region involved in cognitive control. These effects suggest that 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride could be a potential treatment for addiction and other psychiatric disorders. Additionally, 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has been found to have analgesic effects, which could be attributed to its ability to reduce the release of neurotransmitters involved in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has several advantages for lab experiments, including its high selectivity and potency for VMAT2 inhibition, which makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological and pathological conditions. However, one limitation of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride is its short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the study of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride. One potential direction is to investigate its therapeutic potential in addiction and other psychiatric disorders, where it could be used to modulate the activity of the brain's reward system. Another direction is to explore its analgesic effects and potential use in the treatment of chronic pain. Additionally, the development of more stable analogs of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride could overcome its short half-life and improve its utility in lab experiments.
Synthesemethoden
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride is synthesized through a multistep process that involves the reaction of morpholine with cyclobutanone, followed by reduction with sodium borohydride, and subsequent reaction with formaldehyde. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt form of 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride.
Wissenschaftliche Forschungsanwendungen
1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various disease conditions, including depression, anxiety, addiction, and pain. It has been shown to modulate the activity of the brain's reward system, which is involved in the development of addiction and other psychiatric disorders. 1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride has also been found to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
(1-morpholin-4-ylcyclobutyl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c10-8-9(2-1-3-9)11-4-6-12-7-5-11;;/h1-8,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQNNMZVZFVNNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)N2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Trifluoromethyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B7450881.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)
![4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)
![3-(2-chloro-5-methoxyphenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B7450914.png)
![rac-N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450926.png)
![tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)propan-2-yl]carbamate](/img/structure/B7450932.png)

![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450945.png)

![Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate](/img/structure/B7450959.png)
![N-[5-chloro-2-(piperidine-1-carbonyl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450969.png)
